molecular formula C30H22Se2 B14583633 Bis[(anthracen-9-yl)methyl]diselane CAS No. 61098-92-8

Bis[(anthracen-9-yl)methyl]diselane

Katalognummer: B14583633
CAS-Nummer: 61098-92-8
Molekulargewicht: 540.4 g/mol
InChI-Schlüssel: JCHUBXXWAOHRQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis[(anthracen-9-yl)methyl]diselane is an organoselenium compound that features two anthracene groups attached to a diselane (Se-Se) linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis[(anthracen-9-yl)methyl]diselane typically involves the reaction of anthracene-9-carbaldehyde with selenium reagents. One common method is the reduction of anthracene-9-carbaldehyde with sodium borohydride (NaBH4) in the presence of selenium powder, followed by oxidative coupling to form the diselane linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Bis[(anthracen-9-yl)methyl]diselane can undergo various chemical reactions, including:

    Oxidation: The diselane linkage can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to form selenol or selenide derivatives.

    Substitution: The anthracene groups can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Selenol or selenide derivatives.

    Substitution: Nitrated or halogenated anthracene derivatives.

Wissenschaftliche Forschungsanwendungen

Bis[(anthracen-9-yl)methyl]diselane has several scientific research applications:

Wirkmechanismus

The mechanism of action of Bis[(anthracen-9-yl)methyl]diselane involves its ability to undergo redox reactions, which can influence various molecular targets and pathways. The diselane linkage can be cleaved to form reactive selenium species, which can interact with biological molecules, such as proteins and nucleic acids, potentially leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N’-bis(anthracen-9-ylmethyl)cyclohexane-1,2-diamine: A compound with similar anthracene groups but different linkage.

    9-(4-phenyl)anthracene: An anthracene derivative with a phenyl group substitution.

    9,10-bis(phenylethynyl)anthracene: An anthracene derivative with phenylethynyl groups.

Uniqueness

Bis[(anthracen-9-yl)methyl]diselane is unique due to its diselane linkage, which imparts distinct redox properties and potential applications in various fields. The presence of two anthracene groups also contributes to its unique photophysical properties, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

61098-92-8

Molekularformel

C30H22Se2

Molekulargewicht

540.4 g/mol

IUPAC-Name

9-[(anthracen-9-ylmethyldiselanyl)methyl]anthracene

InChI

InChI=1S/C30H22Se2/c1-5-13-25-21(9-1)17-22-10-2-6-14-26(22)29(25)19-31-32-20-30-27-15-7-3-11-23(27)18-24-12-4-8-16-28(24)30/h1-18H,19-20H2

InChI-Schlüssel

JCHUBXXWAOHRQI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C[Se][Se]CC4=C5C=CC=CC5=CC6=CC=CC=C64

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.